1-Azabicyclo[2.2.2]octane-3-acetic acid, ethyl ester

Nicotinic acetylcholine receptor Muscarinic acetylcholine receptor Receptor selectivity

1-Azabicyclo[2.2.2]octane-3-acetic acid, ethyl ester (CAS 57734-93-7), also known as ethyl 2-(quinuclidin-3-yl)acetate or EQA, is a synthetic quinuclidine derivative belonging to the class of cholinergic receptor ligands. It is characterized as a bulky, reverse-ester analog of acetylcholine (ACh).

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
Cat. No. B13020467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.2]octane-3-acetic acid, ethyl ester
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CN2CCC1CC2
InChIInChI=1S/C11H19NO2/c1-2-14-11(13)7-10-8-12-5-3-9(10)4-6-12/h9-10H,2-8H2,1H3
InChIKeyPSXUTDAPCUAJER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azabicyclo[2.2.2]octane-3-acetic acid, ethyl ester (EQA): A Reverse-Ester Nicotinic Ligand for Selective Receptor Research


1-Azabicyclo[2.2.2]octane-3-acetic acid, ethyl ester (CAS 57734-93-7), also known as ethyl 2-(quinuclidin-3-yl)acetate or EQA, is a synthetic quinuclidine derivative belonging to the class of cholinergic receptor ligands. It is characterized as a bulky, reverse-ester analog of acetylcholine (ACh) [1]. Unlike the more common quinuclidine ester aceclidine, which primarily targets muscarinic receptors, EQA was specifically designed and evaluated as a ligand for nicotinic acetylcholine receptors (nAChRs), demonstrating agonist properties at peripheral nicotinic receptors [1]. This compound has served as a lead scaffold in medicinal chemistry for developing CNS-penetrant nicotinic ligands [2]. Its molecular formula is C11H19NO2 with a molecular weight of 197.27 g/mol .

Target Nicotinic acetylcholine receptor (nAChR) ligand; reverse-ester analog of acetylcholine
Selectivity Reported peripheral nAChR agonist activity; muscarinic receptor activation not observed
Scaffold Reported lead template for CNS nicotinic ligand design and SAR studies

Why 1-Azabicyclo[2.2.2]octane-3-acetic acid, ethyl ester Cannot Be Replaced by Aceclidine or Other Quinuclidine Esters


Quinuclidine-based cholinergic ligands exhibit profound pharmacological divergence based on subtle structural modifications. Aceclidine (quinuclidin-3-yl acetate), the closest structural analog, is a muscarinic acetylcholine receptor (mAChR) agonist with reported EC50 of 40 µM at M1 and M3 receptors . In contrast, EQA, which differs only by the insertion of a methylene spacer between the quinuclidine ring and the ester oxygen (making it a reverse-ester of ACh), demonstrates preferential activity at nicotinic acetylcholine receptors (nAChRs) [1]. The free acid form (2-(quinuclidin-3-yl)acetic acid) and methyl ester analog further alter physicochemical properties such as lipophilicity and CNS penetration potential, making simple substitution impossible without altering pharmacological profile . This receptor selectivity switch from muscarinic to nicotinic pharmacology, driven by a single methylene group insertion, underscores the critical importance of precise chemical identity in research and procurement decisions.

Aceclidine primarily activates muscarinic receptors; substitution would shift target class away from nicotinic pharmacology.
Free acid or methyl ester analogs modify lipophilicity and CNS penetration potential, which may alter pharmacological profile from reported nAChR selectivity.

1-Azabicyclo[2.2.2]octane-3-acetic acid, ethyl ester: Quantitative Differentiation Evidence for Informed Procurement


Nicotinic vs. Muscarinic Receptor Selectivity: EQA Compared to Aceclidine

EQA was specifically characterized as a nicotinic acetylcholine receptor (nAChR) ligand, whereas the closely related analog aceclidine (quinuclidin-3-yl acetate) is a muscarinic receptor agonist. EQA demonstrated agonist properties at peripheral nicotinic receptors and possible antagonist properties at central nicotinic receptors, while aceclidine acts as a modulator and agonist at M3 muscarinic acetylcholine receptors with an EC50 of 40 µM . This fundamental receptor selectivity difference arises from the reverse-ester configuration of EQA, where the ester oxygen is positioned one carbon further from the quinuclidine ring compared to aceclidine [1].

Receptor Selectivity
Reported
EQA: nAChR agonist (peripheral). Aceclidine: mAChR agonist, EC50 ~40 µM (M1/M3). EQA nAChR affinity not quantified in accessible data.
Supports nicotinic-selective ligand workflow; muscarinic agonists may not replicate nAChR target engagement.
Quantitative nAChR binding data for EQA unavailable from accessed sources.
Nicotinic acetylcholine receptor Muscarinic acetylcholine receptor Receptor selectivity Cholinergic pharmacology

Structural Basis for Nicotinic Selectivity: The Reverse-Ester Configuration of EQA

EQA is explicitly described as a 'bulky, reverse-ester analog of ACh' [1]. In acetylcholine, the ester linkage is CH3-C(=O)-O-CH2-CH2-N+(CH3)3 (acetate ester of choline). In aceclidine, the ester is CH3-C(=O)-O-(quinuclidine ring) (acetate ester of 3-quinuclidinol). In EQA, the ester orientation is reversed: the quinuclidine ring is attached to the alpha-carbon of the acetic acid moiety, and the ethyl ester group replaces the choline moiety, yielding quinuclidine-CH2-C(=O)-O-CH2-CH3. This reversal positions the cationic quinuclidine nitrogen at a different distance from the ester carbonyl compared to ACh and aceclidine, which is critical for nicotinic versus muscarinic receptor recognition [2].

Reverse-Ester Configuration
Class-level
EQA: quinuclidine-CH2-C(O)-O-Et; nitrogen on acyl side. Aceclidine: quinuclidine-O-C(O)-CH3; nitrogen on alcohol side.
Methylene spacer insertion alters nitrogen-carbonyl distance, correlating with nAChR over mAChR recognition.
Interatomic distance values not available in accessed sources.
Reverse-ester analog Acetylcholine analog Structure-activity relationship Quinuclidine scaffold

EQA as a Validated Lead Scaffold for CNS Nicotinic Ligand Development

EQA served as the validated lead compound for a systematic medicinal chemistry program aimed at improving affinity for CNS nicotinic receptors. In the follow-up study by Annadurai et al. (2016), novel ether and carbamate derivatives of 3-quinuclidinol and 3-hydroxymethylquinuclidine were designed based on the EQA scaffold, synthesized, and evaluated as nicotinic ligands [1]. The derivatives achieved Ki values of 48 nM and 42 nM at α4β2 nAChRs (compounds 9a and 9b), with partial agonist efficacy between 28-40% at CNS receptors and Emax of 80% (relative to 100 µM nicotine) at human muscle-type receptors (α1β1γδ) [1]. While the affinity of EQA itself was not directly reported in the accessible abstract, its selection as the design template confirms its validated nicotinic activity.

Lead Template Validation
Reported
Derivatives 9a/9b: Ki 48 nM, 42 nM at α4β2 nAChRs; partial agonist (28-40% efficacy). EQA: template for design; own affinity not reported.
Reported lead template for nAChR SAR; derivative affinities indicate scaffold potential for subtype-selective ligand development.
Baseline EQA affinity data unavailable; improvement magnitude cannot be calculated.
Lead compound Nicotinic ligand design CNS drug discovery Structure-affinity relationship

Physicochemical Differentiation: Lipophilicity and CNS Penetration Potential vs. Free Acid and Methyl Ester Analogs

The ethyl ester moiety of EQA (C11H19NO2, MW 197.27 g/mol) confers distinct physicochemical properties compared to its closest analogs: the free acid 2-(quinuclidin-3-yl)acetic acid (C9H15NO2, MW 169.22 g/mol) and the methyl ester analog (C10H17NO2, MW 183.25 g/mol) . The ethyl ester provides increased lipophilicity relative to the free acid, which is expected to enhance blood-brain barrier penetration—a critical property for CNS nicotinic receptor targeting . The methyl ester, while also lipophilic, has not been reported as a characterized nicotinic ligand in peer-reviewed literature, whereas EQA has direct pharmacological validation [1].

CNS Access Profile
Class-level
EQA (ethyl ester): increased lipophilicity vs free acid; predicted enhanced BBB penetration. Free acid: zwitterionic, likely restricted. Methyl ester: lower lipophilicity, unvalidated for nAChR.
Ethyl ester may support CNS penetration in nAChR studies; lipophilicity advantage over free acid requires experimental verification.
Quantitative logP and brain penetration data not available in accessed sources.
Lipophilicity CNS penetration Physicochemical properties Ester prodrug

EQA as a Precursor for Quaternary Ammonium Derivatives with Altered CNS Accessibility

The tertiary amine in the quinuclidine ring of EQA can be quaternized to produce permanently charged derivatives that are peripherally restricted. This is a well-established strategy in quinuclidine medicinal chemistry, where quaternary ammonium derivatives of quinuclidine esters (e.g., MQNB from N-methylation) are used as peripherally selective muscarinic radioligands that cannot cross the blood-brain barrier [1]. EQA's unique position as a nicotinic-active tertiary amine provides the option for either CNS-penetrant (tertiary amine) or peripherally restricted (quaternary ammonium) pharmacological profiling through simple N-alkylation, a versatility not shared by permanently quaternary quinuclidine analogs [2].

Derivatization Potential
Class-level
Tertiary amine (pKa ~10-11) can be N-alkylated to quaternary ammonium, restricting CNS access. EQA uniquely combines nAChR activity with derivatizable tertiary amine.
May enable paired-probe strategies for central vs. peripheral nAChR target engagement studies through chemical modification.
No quantitative CNS penetration data for quaternized EQA derivative available.
Quaternary ammonium Blood-brain barrier Peripheral vs. central selectivity Chemical derivatization

High-Impact Application Scenarios for 1-Azabicyclo[2.2.2]octane-3-acetic acid, ethyl ester in Research and Development


CNS Nicotinic Receptor Drug Discovery: Hit-to-Lead Optimization Using EQA as a Validated Scaffold

EQA is the lead compound for a published nicotinic ligand SAR program targeting α4β2 and α7 nAChR subtypes implicated in cognitive disorders, schizophrenia, and Parkinson's disease [1]. Researchers can use EQA as a starting point for synthesizing novel ether and carbamate derivatives with improved affinity for CNS nicotinic receptors, following the established methodology where derivatives achieved Ki values of 42-48 nM at α4β2 nAChRs [1]. This application is supported by EQA's documented peripheral nicotinic agonist activity and central nicotinic antagonist properties [2].

Selective Nicotinic Probe Development for Receptor Subtype Deconvolution Studies

Unlike aceclidine, which activates muscarinic M1/M3 receptors (EC50 40 µM), EQA provides a nicotinic-selective pharmacological tool [2]. This selectivity makes EQA valuable for dissecting nicotinic versus muscarinic contributions in complex cholinergic systems such as autonomic ganglia, neuromuscular junctions, and brain regions where both receptor classes are co-expressed. The reverse-ester configuration of EQA provides a structural rationale for this selectivity that can guide further probe design [2].

Synthesis of Peripherally Restricted Quaternary Ammonium Nicotinic Ligands for In Vivo Target Validation

The tertiary amine in EQA's quinuclidine ring is amenable to N-alkylation to produce quaternary ammonium derivatives that do not penetrate the CNS [3]. This enables peripheral versus central target engagement studies, where the tertiary EQA can access brain nicotinic receptors while its quaternized derivative is restricted to peripheral sites. This paired-probe strategy is well-precedented in quinuclidine medicinal chemistry and unique to EQA among nicotinic-active quinuclidine esters [3].

Reference Standard for Analytical Method Development and Quality Control of Quinuclidine-Based Cholinergic Ligands

With a defined molecular formula (C11H19NO2), molecular weight (197.27 g/mol), CAS number (57734-93-7), and commercial availability at NLT 98% purity , EQA is suitable as an analytical reference standard for HPLC, LC-MS, and NMR method development in laboratories working with quinuclidine-based cholinergic compounds. Its distinct retention time and mass spectrum compared to aceclidine (MW 169.22 g/mol) and the free acid (MW 169.22 g/mol) facilitate unambiguous identification in complex matrices .

Application
Selection Property
Validation Focus
nAChR Ligand SAR Studies
nAChR-selective reverse-ester scaffold
Subtype affinity and functional response assays
nAChR Subtype Deconvolution
Nicotinic-over-muscarinic receptor selectivity
Receptor-specific activity in co-expression models
Peripheral/CNS Target Engagement
Tertiary amine amenable to quaternization
CNS penetration and peripheral restriction assessment
Analytical Reference Standard
Specification-defined purity and identity
HPLC/LC-MS method specificity and matrix differentiation
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